Toluene-4-sulfonic acid (R)-1-acetyl-pyrrolidin-3-yl ester
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Overview
Description
Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety attached to an ®-1-acetyl-pyrrolidin-3-yl ester group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-acetyl-pyrrolidin-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired ester product .
Industrial Production Methods
In an industrial setting, the production of toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical assays and as a labeling reagent for biomolecules.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid group is highly electron-withdrawing, making the ester group more susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound serves as an intermediate or catalyst .
Comparison with Similar Compounds
Similar Compounds
Toluene-4-sulfonic acid: A related compound with similar reactivity but lacking the ester group.
Benzenesulfonic acid: Another sulfonic acid derivative with a benzene ring instead of a toluene ring.
Methanesulfonic acid: A simpler sulfonic acid with a methane backbone.
Uniqueness
Toluene-4-sulfonic acid ®-1-acetyl-pyrrolidin-3-yl ester is unique due to the presence of both the sulfonic acid and ester functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[(3R)-1-acetylpyrrolidin-3-yl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-5-13(6-4-10)19(16,17)18-12-7-8-14(9-12)11(2)15/h3-6,12H,7-9H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAHQQQSWYCFKR-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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